Product packaging for 5,7-Dibromobenzo[d]thiazol-6-amine(Cat. No.:CAS No. 771-86-8)

5,7-Dibromobenzo[d]thiazol-6-amine

Cat. No.: B3038149
CAS No.: 771-86-8
M. Wt: 308 g/mol
InChI Key: CRUNLBPUXULNKA-UHFFFAOYSA-N
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Description

Significance of Benzothiazole (B30560) Scaffolds in Heterocyclic Synthesis

The benzothiazole core, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged scaffold in medicinal chemistry and materials science. cymitquimica.comlookchem.cn This structural motif is present in a wide range of biologically active compounds, exhibiting properties such as antimicrobial, anticancer, anti-inflammatory, and antifungal activities. aksci.com The inherent aromaticity and the presence of nitrogen and sulfur heteroatoms in the benzothiazole ring system allow for diverse chemical modifications, making it a versatile starting point for the synthesis of new therapeutic agents and functional materials. cymitquimica.comlookchem.cn The continued interest in benzothiazole derivatives underscores the importance of developing synthetic routes to novel analogues. mdpi.com

Role of Halogenated Aminobenzothiazoles as Versatile Synthetic Intermediates

Halogenated aminobenzothiazoles are particularly valuable as synthetic intermediates. The presence of halogen atoms, such as bromine, provides reactive handles for a variety of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations. acs.orgnih.gov These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. The amino group on the benzothiazole ring can also be readily modified, for instance, through acylation or the formation of Schiff bases, further expanding the synthetic possibilities. nih.gov This dual functionality of a reactive halogen and a modifiable amino group makes halogenated aminobenzothiazoles powerful building blocks for creating diverse molecular libraries. The compound 5,7-Dibromobenzo[d]thiazol-6-amine is often used as an intermediate in the synthesis of various pharmaceuticals and dyes due to its unique structure and reactivity. lookchem.cn

Research Trajectory of this compound within Chemical Synthesis Paradigms

While extensive research exists on the broader class of benzothiazoles, specific studies focusing exclusively on this compound are limited in publicly available scientific literature. Its existence is confirmed through its Chemical Abstracts Service (CAS) number, 771-86-8, and its availability from various chemical suppliers. cymitquimica.com The primary role of this compound appears to be as a specialized building block in organic synthesis.

The synthetic trajectory for this compound likely involves the bromination of a suitable benzothiazole precursor, followed by the introduction of the amine group, or vice-versa. lookchem.cn General methods for the synthesis of substituted benzothiazoles often involve the reaction of an appropriately substituted aminothiophenol with a suitable cyclizing agent. The presence of two bromine atoms and an amine group on the benzene ring of the benzothiazole scaffold suggests its utility in the construction of complex, polyfunctionalized heterocyclic systems. Researchers can leverage the differential reactivity of the bromine atoms and the amino group to achieve selective modifications, leading to the development of novel compounds with potential applications in medicinal chemistry and materials science. However, detailed research findings and specific applications of this compound are not widely documented in peer-reviewed journals, indicating that its use may be more prevalent in proprietary industrial research or as a niche intermediate for specific synthetic targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Br2N2S B3038149 5,7-Dibromobenzo[d]thiazol-6-amine CAS No. 771-86-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dibromo-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2S/c8-3-1-4-7(12-2-11-4)5(9)6(3)10/h1-2H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUNLBPUXULNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Br)N)Br)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5,7 Dibromobenzo D Thiazol 6 Amine

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of 5,7-Dibromobenzo[d]thiazol-6-amine identifies several key disconnections. The most straightforward approach involves the late-stage functionalization of a simpler benzothiazole (B30560) derivative. This primary disconnection breaks the carbon-bromine and carbon-nitrogen bonds, pointing to 6-aminobenzothiazole (B108611) as a key intermediate. This strategy relies on the directing effects of the amino group to control the regioselectivity of the subsequent bromination.

A second disconnection strategy involves breaking the bonds of the thiazole (B1198619) ring itself. This approach suggests a cyclization reaction as the key step, starting from a suitably substituted benzene (B151609) ring that already contains the dibromo and amino functionalities. This would necessitate the synthesis of a precursor such as 2-amino-4,6-dibromobenzenethiol, which can then be cyclized to form the benzothiazole ring. A variation of this approach involves the cyclization of a substituted thiourea (B124793), such as 1-(2-amino-3,5-dibromophenyl)thiourea.

Direct Synthesis Routes to this compound

Direct synthesis routes focus on the modification of a pre-existing benzothiazole core. These methods are often efficient as they build upon a readily available starting material.

Sequential Bromination and Amination Strategies

A primary and effective method for the synthesis of this compound is the direct bromination of 6-aminobenzothiazole. The amino group at the 6-position is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 6-aminobenzothiazole, the positions ortho to the amino group are C5 and C7.

In a documented procedure, 6-aminobenzothiazole is treated with an excess of bromine in a suitable solvent, such as chloroform. rsc.org Refluxing the mixture leads to the formation of 6-amino-5,7-dibromobenzothiazole in good yields. rsc.org A 75% yield has been reported for this transformation. rsc.org This reaction highlights the strong activating and directing effect of the amino group, which facilitates the introduction of two bromine atoms specifically at the desired positions.

It is also possible to obtain 6-amino-5,7-dibromobenzothiazole through the further bromination of mono-brominated intermediates. rsc.org For instance, 6-amino-5-bromobenzothiazole or 6-amino-7-bromobenzothiazole (B1276090) can be subjected to a second bromination step to yield the final dibrominated product. rsc.org

Cyclization Reactions for Benzothiazole Ring Formation

The construction of the benzothiazole ring from acyclic precursors is a versatile approach to substituted benzothiazoles. One of the most common methods is the reaction of a p-substituted aniline (B41778) with potassium or ammonium (B1175870) thiocyanate (B1210189) in the presence of bromine. rjpbcs.comscholarsresearchlibrary.com This reaction proceeds through the in-situ formation of a thiourea intermediate, which then undergoes oxidative cyclization to form the 2-aminobenzothiazole (B30445) ring. rjpbcs.com

To apply this to the synthesis of the target molecule, one could envision starting with a 3,5-dibromo-4-aminophenyl precursor, though the synthesis of such a starting material may present its own challenges. A more common approach is to first synthesize the 2-aminobenzothiazole ring from a simpler aniline and then introduce the desired substituents.

Synthesis via Precursor Functionalization

This strategy involves the synthesis of a substituted benzothiazole precursor which is then further modified to yield the final product. This is exemplified by the synthesis of 6-aminobenzothiazole followed by its bromination.

Preparation of Mono- and Dihalogenated Benzothiazole Precursors

The synthesis of the key precursor, 6-aminobenzothiazole, can be achieved through several routes. A common method involves the nitration of benzothiazole, which typically yields a mixture of nitroisomers. The 6-nitrobenzothiazole (B29876) can be separated and subsequently reduced to 6-aminobenzothiazole using standard reducing agents like stannous chloride and hydrochloric acid. rsc.org

Alternatively, 2-aminobenzothiazoles can be synthesized from arylthioureas. google.com For instance, p-chlorophenylthiourea can be cyclized in the presence of sulfuric acid and a catalytic amount of bromine or hydrogen bromide to yield 2-amino-6-chlorobenzothiazole. google.com This halogenated precursor could then potentially undergo nucleophilic substitution to introduce the amino group, although direct amination can be challenging.

The synthesis of dihalogenated precursors that can be converted to this compound is less direct. It would likely involve multi-step sequences to introduce the halogens and the amino group in the correct positions prior to or after the formation of the benzothiazole ring.

Selective Functional Group Interconversions to Incorporate the Amine Moiety

The introduction of the amine group at the 6-position is a critical step. As mentioned, this is often achieved by the reduction of a nitro group. The synthesis of 6-nitro-2-aminobenzothiazole can be accomplished, and subsequent reduction of the nitro group to an amine provides a pathway to 2,6-diaminobenzothiazole derivatives. nih.gov

Another approach involves the protection of an existing amino group, followed by further functionalization and deprotection. For instance, the 2-amino group of a benzothiazole can be protected, allowing for selective reactions on the benzene ring, followed by removal of the protecting group. nih.gov

The following table summarizes a key direct synthesis approach:

Starting MaterialReagents and ConditionsProductYieldReference
6-AminobenzothiazoleBromine (2 molar equivalents), Chloroform, Reflux6-Amino-5,7-dibromobenzothiazole75% rsc.org
6-Amino-7-bromobenzothiazoleBromine (1 molar equivalent), Chloroform, Reflux6-Amino-5,7-dibromobenzothiazole75% rsc.org

Advanced Synthetic Techniques

The construction of the 5,7-dibromo-6-amino substitution pattern on the benzothiazole core presents a significant synthetic challenge. The following sections explore advanced methods that can be employed to address these challenges effectively.

Catalysis is fundamental to modern organic synthesis, offering pathways that are more efficient, selective, and sustainable than stoichiometric reactions. For the synthesis of this compound, catalytic methods for both the introduction of bromine atoms (halogenation) and the amino group (amination) are critical.

Catalytic Halogenation: The direct bromination of an aromatic ring is a classic electrophilic aromatic substitution. While reagents like molecular bromine can be used, catalytic methods offer improved control and safety. A notable advanced approach is biocatalytic halogenation, which utilizes enzymes to perform selective C-H functionalization under mild, aqueous conditions. nih.gov Vanadium-dependent haloperoxidases (VHPOs), for instance, are enzymes that catalyze the oxidation of halides (like bromide) by hydrogen peroxide to generate a reactive halogenating species. nih.gov These enzymes can offer exquisite regioselectivity on electron-rich substrates, providing a green alternative to traditional methods. nih.gov While substrate promiscuity varies, the use of a single enzyme to brominate diverse structures highlights the potential of this technology. nih.gov

Catalytic Amination: Direct catalytic amination of an aryl halide is a powerful tool, but for the target molecule, an indirect catalytic route is more common. This typically involves the nitration of the benzene ring followed by the catalytic reduction of the nitro group to an amine. The synthesis of related structures like 4,7-dibromo-5,6-dinitrobenzothiadiazole, which is subsequently reduced to the corresponding diamine using reagents like zinc in acetic acid, demonstrates the feasibility of introducing amino groups onto a heavily brominated, electron-deactivated ring system. researchgate.net The catalytic hydrogenation of the nitro group using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas is a standard, high-yielding procedure. This method is crucial for synthesizing 6-N-functionalized 2-aminobenzothiazoles from their 6-nitro precursors. nih.gov

Reaction Type Catalytic System Description Potential Advantage Reference
HalogenationVanadium-dependent Haloperoxidase (VHPO) + KBr + H₂O₂Enzymatic bromination of electron-rich C-H bonds.Mild, aqueous conditions; high regioselectivity; environmentally benign. nih.gov
HalogenationCBr₄ (as catalyst)Tetrabromomethane acts as a halogen bond donor to activate a thioamide for cyclization.Metal-free, solvent-free conditions. rsc.org
Amination (via Reduction)H₂ / Palladium on Carbon (Pd/C)Catalytic hydrogenation of a nitro group to an amine.High efficiency, clean conversion, common industrial method. nih.gov
Amination (via Reduction)Zinc (Zn) / Acetic Acid (AcOH)Reduction of a nitro group on a dibrominated ring system.Effective for highly deactivated and sterically hindered substrates. researchgate.net

Flow chemistry, or continuous manufacturing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. This technology offers significant advantages, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters like temperature, pressure, and residence time.

For the synthesis of this compound, flow chemistry is particularly advantageous for the halogenation step. Bromine is a hazardous and corrosive reagent; generating it in-situ and using it immediately in a closed-loop flow system minimizes operator exposure and the risks associated with storage and handling. Continuous-flow synthesis has been successfully applied to the production of related heterocyclic compounds, demonstrating its viability. nih.govnih.gov For example, the integration of bromine and cyanogen (B1215507) bromide generators into flow systems has been reported for the synthesis of cyclic guanidines and 2-aminobenzoxazoles, showcasing a powerful strategy for safely handling hazardous intermediates. nih.govacs.org

A conceptual continuous process for the target molecule could involve pumping a solution of 6-aminobenzothiazole through a reactor channel where it merges with a stream of bromine generated on-demand in an electrochemical cell. The reaction mixture would then flow through a heated coil to ensure complete reaction before the product stream is collected for purification. This approach allows for precise control over stoichiometry and reaction time, which can be critical for minimizing over-bromination and other side reactions.

Advantage of Flow Chemistry Application to Synthesis of this compound Reference (Conceptual Basis)
Enhanced Safety On-demand generation and immediate consumption of hazardous bromine, avoiding storage and handling of bulk quantities. nih.govacs.org
Precise Process Control Accurate control of temperature, pressure, and residence time to maximize regioselectivity and minimize side-product formation. nih.gov
Improved Heat Transfer Efficiently dissipates the heat generated during exothermic bromination reactions, preventing thermal runaways and improving product quality. nih.gov
Scalability Production can be scaled up by running the system for longer periods (numbering-up) rather than using larger, potentially more dangerous reactors. acs.org

Stereoselectivity: The target compound, this compound, is an achiral, planar aromatic molecule. Therefore, stereoselective synthesis considerations are not applicable to the synthesis of the core structure itself, as no stereocenters are present.

Regioselectivity: Regioselectivity is the paramount challenge in the synthesis of this compound. The specific substitution pattern—bromine atoms at positions 5 and 7 flanking an amino group at position 6—requires a carefully planned synthetic sequence that leverages the directing effects of the substituents and the inherent reactivity of the benzothiazole nucleus.

The outcome of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the ring. organicchemistrytutor.comlibretexts.org

Amino Group (-NH₂): A strongly activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic system via resonance. organicchemistrytutor.comlibretexts.org

Bromo Group (-Br): A weakly deactivating, ortho-, para-directing group. It deactivates the ring through its inductive electron-withdrawing effect but directs incoming electrophiles to the ortho and para positions through resonance stabilization of the reaction intermediate. organicchemistrytutor.comlibretexts.org

Given these principles, the most logical and efficient synthetic route involves introducing the bromine atoms last, directed by the powerful amino group.

Route 1: Bromination of 6-Aminobenzothiazole The most plausible pathway starts with 6-aminobenzothiazole. The amino group at the 6-position is a powerful activating group and will direct incoming electrophiles (Br⁺) to its ortho positions (C5 and C7) and its para position (C2). Since the C2 position is on the thiazole ring and less reactive towards this type of substitution, the reaction strongly favors substitution on the benzene ring. Therefore, the bromination of 6-aminobenzothiazole is expected to proceed regioselectively at the C5 and C7 positions, yielding the desired this compound. Research on the bromination of aminobenzothiazoles supports this regiochemical outcome. rsc.org

Route 2: Amination of a Dibromobenzothiazole An alternative, though more challenging, route would involve first synthesizing a 5,7-dibromobenzothiazole intermediate and then introducing the amino group at the C6 position. This would typically be done by nitration followed by reduction. However, this route is complicated by the deactivating nature of the two bromine atoms, which would make the nitration step difficult, requiring harsh conditions. Furthermore, the two ortho-, para-directing bromine atoms would direct the incoming nitro group to positions 4 and 6, potentially leading to a mixture of products. While nitration of highly deactivated systems like 4,7-dibromobenzothiadiazole has been achieved researchgate.net, controlling the regioselectivity to exclusively obtain the 6-nitro product on 5,7-dibromobenzothiazole would be a significant challenge.

Synthetic Route Starting Material Key Transformation Regiochemical Control Feasibility
Route 1 6-AminobenzothiazoleElectrophilic DibrominationThe strongly activating -NH₂ group directs bromination to the ortho positions (C5 and C7).High . This is the most logical and likely successful route.
Route 2 5,7-DibromobenzothiazoleNitration, followed by ReductionThe two deactivating -Br groups direct to C4 and C6, potentially giving mixtures. The ring is highly deactivated.Low . Challenging due to deactivation and potential for poor regioselectivity.

Reactivity and Mechanistic Investigations of 5,7 Dibromobenzo D Thiazol 6 Amine

Reactivity of the Aryl Bromine Substituents (C-5 and C-7 Positions)

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of two bromine atoms on the benzene (B151609) ring of 5,7-Dibromobenzo[d]thiazol-6-amine suggests the potential for nucleophilic aromatic substitution (SNAr) reactions. In a typical SNAr mechanism, a potent nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. The rate of these reactions is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex.

In the case of this compound, the thiazole (B1198619) ring acts as a mild electron-withdrawing group. However, the amino group at the 6-position is strongly electron-donating, which deactivates the ring towards nucleophilic attack. Despite this, under forcing conditions or with highly reactive nucleophiles, SNAr reactions may still be feasible.

While specific studies on SNAr reactions of this compound are not extensively documented, research on analogous dibrominated heterocyclic systems provides valuable insights. For instance, a study on 4,7-dibromo rsc.orgscirp.orgccsenet.orgthiadiazolo[3,4-d]pyridazine demonstrated that selective mono- or di-substitution of the bromine atoms could be achieved with various oxygen and nitrogen nucleophiles. researchgate.net This suggests that with careful selection of reaction conditions, selective substitution of one or both bromine atoms in this compound could be accomplished.

NucleophileProduct(s)ConditionsReference
Oxygen NucleophilesMono- and di-substituted ethersVaries with nucleophile and solvent researchgate.net
Nitrogen NucleophilesMono- and di-substituted aminesVaries with nucleophile and solvent researchgate.net
ThiolsDi-substituted thioethersNot specified researchgate.net

It is important to note that the electronic effects of the fused thiazole ring and the amino substituent in this compound will influence the regioselectivity and reactivity compared to the thiadiazolopyridazine system.

Grignard Reactions and Organometallic Derivatizations

The formation of Grignard reagents from aryl halides is a cornerstone of organometallic chemistry, enabling the formation of new carbon-carbon bonds. In principle, the bromine atoms of this compound could be converted into Grignard reagents by reacting with magnesium metal. However, the presence of the acidic N-H proton of the amino group would be incompatible with the highly basic Grignard reagent, leading to quenching of the organometallic species. Therefore, protection of the amino group, for instance by acylation, would be a prerequisite for successful Grignard reagent formation.

Furthermore, the thiazole ring itself can pose challenges. The sulfur and nitrogen heteroatoms can coordinate with the magnesium, potentially inhibiting the reaction or leading to side products. The choice of solvent would also be critical to solvate the Grignard reagent and facilitate its formation.

Once formed, these organometallic derivatives would be valuable intermediates for the synthesis of a wide range of functionalized benzothiazoles through reactions with various electrophiles such as aldehydes, ketones, and nitriles.

C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful tool for the efficient functionalization of heterocyclic compounds. For this compound, several C-H bonds are potential sites for activation. The most likely positions for C-H activation are the C2 position of the thiazole ring and the C4 position of the benzene ring.

The C2-H bond of the thiazole ring is known to be acidic and can be deprotonated with a strong base to form a nucleophilic species that can react with electrophiles. Alternatively, transition metal-catalyzed C-H activation at this position could be employed to introduce new substituents.

The C4-H bond is ortho to the amino group and is electronically activated towards electrophilic attack. Palladium-catalyzed C-H arylation, for example, could potentially be directed to this position. However, the steric hindrance from the adjacent bromine atom at the 5-position might influence the feasibility of this transformation. Mechanistic studies on the direct arylation of related benzoxazoles have suggested that the reaction may proceed through a ring-opening pathway, which could also be a possibility for benzothiazoles. acs.org

Electrophilic and Nucleophilic Behavior of the Benzothiazole (B30560) Heterocycle

Electrophilic Aromatic Substitution on the Benzothiazole Ring

Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds. In the case of this compound, the substitution pattern is primarily dictated by the powerful directing effect of the amino group. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this molecule, the position para to the amino group (C4) is unsubstituted, while the ortho positions are occupied by bromine atoms (C5 and C7).

Studies on the bromination of aminobenzothiazoles have shown that the benzene ring is the primary site of electrophilic attack. rsc.org For instance, the bromination of 6-aminobenzothiazole (B108611) yields 6-amino-5,7-dibromobenzothiazole, the parent compound of the title molecule. rsc.org This indicates that the amino-substituted benzene ring is more reactive towards electrophiles than the thiazole ring.

Starting MaterialBromination Product(s)Yield (%)Reference
4-Aminobenzothiazole4-Amino-7-bromobenzothiazole, 4-Amino-5,7-dibromobenzothiazole24, 69 rsc.org
5-Aminobenzothiazole5-Amino-4-bromobenzothiazole, 5-Amino-4,6-dibromobenzothiazole88, 6 rsc.org
6-Aminobenzothiazole6-Amino-5-bromobenzothiazole, 6-Amino-5,7-dibromobenzothiazole86, 7.5 rsc.org
7-Aminobenzothiazole7-Amino-4-bromobenzothiazole, 7-Amino-4,6-dibromobenzothiazole33, 50 rsc.org

The thiazole ring itself is generally considered to be electron-withdrawing and is less susceptible to electrophilic attack than the benzene ring. researchgate.net If substitution were to occur on the thiazole ring, the C2 position is the most likely site.

Ring-Opening and Rearrangement Reactions

The benzothiazole ring system can undergo ring-opening reactions under certain conditions. These reactions often proceed via initial attack at the C2 position. For example, treatment of benzothiazoles with strong nucleophiles can lead to cleavage of the C2-S bond.

Oxidative ring-opening of benzothiazole derivatives has also been reported. For instance, reaction with magnesium monoperoxyphthalate can lead to the formation of acylamidobenzene sulfonate esters. nih.govrsc.org The mechanism is proposed to involve initial coordination of the magnesium to the nitrogen atom, followed by nucleophilic attack of water at the C2 position, leading to ring cleavage.

Furthermore, rearrangement reactions of substituted benzothiazoles have been documented, often as part of a synthetic sequence involving ring-opening followed by a different ring-closure event. scirp.org For this compound, such reactions could provide pathways to other heterocyclic systems.

Quantum Chemical Calculations in Elucidating Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an invaluable tool for understanding the electronic structure, reactivity, and reaction mechanisms of organic molecules. scirp.org For benzothiazole derivatives, DFT calculations can provide insights into:

Molecular Geometry and Electronic Structure: Optimized geometries can reveal bond lengths and angles, while analysis of the molecular orbitals (HOMO and LUMO) can indicate the most likely sites for electrophilic and nucleophilic attack.

Reaction Pathways and Transition States: The energies of reactants, intermediates, transition states, and products can be calculated to map out the potential energy surface of a reaction. This allows for the determination of activation barriers and the elucidation of the most favorable reaction mechanism.

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and UV-Vis absorption wavelengths, which can be compared with experimental data to confirm the structure of reaction products. scirp.orgmdpi.com

For this compound, DFT calculations could be used to:

Predict the relative acidities of the C-H protons to guide C-H activation studies.

Model the transition states for SNAr reactions with different nucleophiles to understand the regioselectivity.

Calculate the charge distribution in the molecule to rationalize its reactivity towards electrophiles.

Investigate the thermodynamics of Grignard reagent formation and subsequent reactions.

While specific computational studies on this compound are not widely reported, the application of these methods to similar benzothiazole systems demonstrates their power in complementing experimental studies and providing a deeper understanding of reactivity. ccsenet.orgscirp.orgmdpi.com

Transition State Characterization

A comprehensive search of scientific databases and chemical literature did not yield any studies that have characterized the transition states of reactions involving this compound. Such characterization would typically involve computational chemistry methods, such as Density Functional Theory (DFT) calculations, to model the geometric and electronic structure of the highest energy point along a reaction coordinate. This information is crucial for understanding the detailed mechanism, including bond breaking and formation processes, and for predicting the feasibility and outcome of a chemical transformation. The absence of this data for this compound indicates a clear gap in the current body of chemical research.

Energy Profiles of Key Reaction Pathways

Similarly, there is a lack of published research detailing the energy profiles of key reaction pathways for this compound. An energy profile maps the potential energy of a system as it progresses from reactants to products, highlighting the energies of intermediates and transition states. This profile provides quantitative insights into the thermodynamics and kinetics of a reaction, including activation energies and reaction enthalpies. Without such profiles, a fundamental understanding of the reactivity of this compound remains incomplete.

Derivatives of 5,7 Dibromobenzo D Thiazol 6 Amine: Design, Synthesis, and Characterization

N-Functionalized Derivatives

The primary amino group at the 6-position of 5,7-Dibromobenzo[d]thiazol-6-amine serves as a key handle for a variety of N-functionalization reactions. These modifications are instrumental in modulating the electronic and steric properties of the molecule, which can significantly influence its biological activity and material characteristics.

Amide, Sulfonamide, and Carbamate Synthesis

The nucleophilic nature of the 6-amino group allows for its straightforward acylation to form amides, sulfonamides, and carbamates. These functional groups are prevalent in pharmaceuticals due to their ability to participate in hydrogen bonding and other intermolecular interactions.

Amide derivatives are typically synthesized by reacting this compound with an appropriate acyl chloride or carboxylic anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct. Alternatively, coupling with a carboxylic acid can be achieved using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Sulfonamide synthesis involves the reaction of the parent amine with a sulfonyl chloride in a suitable solvent, often in the presence of a base. This reaction, known as the Hinsberg test for amines, provides stable sulfonamide linkages.

Carbamates can be prepared by treating this compound with a chloroformate derivative or by reacting it with an alcohol in the presence of a carbonylating agent such as N,N'-carbonyldiimidazole (CDI).

Table 1: Synthesis of N-Acylated Derivatives of this compound

ReagentProductTypical Reaction Conditions
Acetyl chlorideN-(5,7-Dibromobenzo[d]thiazol-6-yl)acetamidePyridine, Dichloromethane, 0 °C to rt
Benzoyl chlorideN-(5,7-Dibromobenzo[d]thiazol-6-yl)benzamideTriethylamine, THF, 0 °C to rt
Methanesulfonyl chlorideN-(5,7-Dibromobenzo[d]thiazol-6-yl)methanesulfonamidePyridine, Dichloromethane, 0 °C to rt
Ethyl chloroformateEthyl (5,7-dibromobenzo[d]thiazol-6-yl)carbamateTriethylamine, THF, 0 °C to rt

Note: This table presents representative examples. Actual reaction conditions may vary based on the specific substrate and reagent.

Urea and Thiourea (B124793) Analogues

Urea and thiourea moieties are also important pharmacophores. The synthesis of urea derivatives of this compound can be accomplished by reacting the amine with an isocyanate. In cases where the isocyanate is not commercially available, it can be generated in situ from the corresponding amine and phosgene (B1210022) or a phosgene equivalent like triphosgene.

Similarly, thiourea analogues are readily accessible through the reaction of this compound with an isothiocyanate. The thiocarbonyl group in thioureas offers different hydrogen bonding capabilities and coordination properties compared to the carbonyl group in ureas.

Table 2: Synthesis of Urea and Thiourea Derivatives of this compound

ReagentProductTypical Reaction Conditions
Phenyl isocyanate1-(5,7-Dibromobenzo[d]thiazol-6-yl)-3-phenylureaDichloromethane, rt
Ethyl isocyanate1-(5,7-Dibromobenzo[d]thiazol-6-yl)-3-ethylureaTHF, rt
Phenyl isothiocyanate1-(5,7-Dibromobenzo[d]thiazol-6-yl)-3-phenylthioureaEthanol, reflux
Allyl isothiocyanate1-Allyl-3-(5,7-dibromobenzo[d]thiazol-6-yl)thioureaAcetonitrile, rt

Note: This table illustrates common synthetic routes. Specific conditions can be optimized for each reaction.

Heterocyclic Annulations Involving the Amine Group

The 6-amino group can also participate in cyclization reactions to form fused heterocyclic systems. For instance, reaction with 1,3-dielectrophiles can lead to the formation of new five- or six-membered rings. An example is the reaction with a β-ketoester, such as ethyl acetoacetate, which can lead to the formation of a pyrimidine (B1678525) ring fused to the benzothiazole (B30560) core, in a reaction analogous to the Combes quinoline (B57606) synthesis. Such annulations significantly expand the structural diversity of derivatives obtainable from this compound.

C-Substituted Derivatives via Halogen Displacement

The two bromine atoms at positions 5 and 7 are amenable to a wide range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of various substituents onto the benzothiazole ring.

Aryl and Heteroaryl Coupling Products

The Suzuki-Miyaura coupling is a widely employed method for introducing aryl and heteroaryl groups. This reaction involves the coupling of the dibromo-benzothiazole with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. It is often possible to achieve selective mono-arylation at either the 5- or 7-position by carefully controlling the reaction conditions, or to perform a double arylation.

Another powerful method is the Stille coupling , which utilizes organostannanes as coupling partners. While effective, the toxicity of organotin reagents has led to a preference for other methods in many applications.

Table 3: Synthesis of Aryl and Heteroaryl Derivatives via Cross-Coupling Reactions

Coupling PartnerCatalyst/LigandProduct (Representative)Typical Reaction
Phenylboronic acidPd(PPh₃)₄5-Phenyl-7-bromobenzo[d]thiazol-6-amineSuzuki Coupling
2-Thiopheneboronic acidPdCl₂(dppf)5,7-Di(thiophen-2-yl)benzo[d]thiazol-6-amineSuzuki Coupling
(Tributylstannyl)pyridinePd(PPh₃)₄5-(Pyridin-x-yl)-7-bromobenzo[d]thiazol-6-amineStille Coupling

Note: The table provides illustrative examples. The regioselectivity and yield depend on the specific reactants and conditions.

Alkyl and Alkynyl Derivatives

The introduction of alkyl and alkynyl groups can also be achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is the premier method for introducing alkynyl substituents. This reaction couples a terminal alkyne with the aryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. Similar to arylation, both mono- and di-alkynylated products can potentially be synthesized.

While direct alkylation via cross-coupling (e.g., Negishi or Kumada coupling) is possible, these reactions can be more challenging. An alternative approach to alkyl derivatives can involve the reduction of a previously introduced acyl group.

Table 4: Synthesis of Alkynyl Derivatives via Sonogashira Coupling

AlkyneCatalyst/Co-catalystProduct (Representative)Typical Reaction Conditions
PhenylacetylenePd(PPh₃)₂Cl₂ / CuI5-(Phenylethynyl)-7-bromobenzo[d]thiazol-6-amineTriethylamine, THF, rt to 60 °C
TrimethylsilylacetylenePd(PPh₃)₄ / CuI5,7-Bis((trimethylsilyl)ethynyl)benzo[d]thiazol-6-amineDiisopropylamine, THF, rt

Note: This table showcases representative Sonogashira coupling reactions. The choice of conditions can influence the outcome.

Cyanation and Carboxylation Products

The transformation of the bromine substituents on the this compound core into cyano and carboxyl groups can significantly alter the electronic properties and biological activity of the resulting molecules. These functional groups are valuable precursors for a wide range of further chemical modifications.

Cyanation:

The introduction of a cyano group onto the benzothiazole ring is typically achieved through palladium-catalyzed cyanation reactions. nih.govrsc.org While specific literature on the cyanation of this compound is not extensively detailed, the general principles of palladium-catalyzed cross-coupling of aryl halides are well-established and can be applied. nih.gov Common cyanide sources include zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]). The use of Zn(CN)₂ is often favored due to its lower toxicity and ability to mitigate catalyst poisoning by free cyanide ions. nih.gov

A plausible synthetic route would involve the reaction of this compound with a cyanide source in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ and a suitable phosphine (B1218219) ligand (e.g., dppf). The reaction is typically carried out in a polar aprotic solvent like DMF or DMA at elevated temperatures. The regioselectivity of the cyanation would depend on the relative reactivity of the bromine atoms at the C5 and C7 positions, which can be influenced by steric and electronic factors. It is conceivable that either mono- or di-cyanation could be achieved by carefully controlling the reaction conditions and stoichiometry of the reagents.

Carboxylation:

Carboxylation of the dibromo-benzothiazole can be accomplished through several methods, including palladium-catalyzed carbonylation or via a Grignard reagent intermediate followed by reaction with carbon dioxide. Palladium-catalyzed carboxylation would involve the reaction of the starting material with carbon monoxide (CO) gas in the presence of a palladium catalyst and a suitable alcohol or water to yield the corresponding ester or carboxylic acid.

Alternatively, a lithium-halogen exchange followed by quenching with dry ice (solid CO₂) represents another viable pathway. This would involve treating this compound with an organolithium reagent, such as n-butyllithium, at low temperatures to generate a lithiated intermediate, which is then reacted with CO₂ to afford the carboxylic acid upon acidic workup. The regioselectivity of this approach would also be a key consideration.

The successful synthesis of these cyanation and carboxylation products would yield valuable intermediates for the construction of more complex benzothiazole derivatives.

Transformation Potential Reagents and Conditions Product
CyanationZn(CN)₂, Pd(PPh₃)₄, DMF, heat5-Bromo-6-amino-7-cyanobenzo[d]thiazole or 5,7-Dicyano-6-aminobenzo[d]thiazole
Carboxylation1. n-BuLi, THF, -78 °C; 2. CO₂; 3. H₃O⁺5-Bromo-6-aminobenzo[d]thiazole-7-carboxylic acid
CarboxylationCO, Pd(OAc)₂, PPh₃, alcohol, baseMethyl 5-bromo-6-aminobenzo[d]thiazole-7-carboxylate

Design and Synthesis of Polysubstituted Benzothiazole Scaffolds

The 5,7-dibromo-6-aminobenzothiazole core is an excellent starting point for creating diverse libraries of polysubstituted benzothiazole scaffolds. The strategic functionalization of the bromine atoms and the amino group allows for the introduction of a wide variety of substituents, leading to molecules with tailored properties.

The design of these scaffolds often involves a multi-step synthetic sequence. For instance, the amino group at the C6 position can be acylated, sulfonated, or used as a handle for the introduction of other functionalities through diazotization reactions. The bromine atoms at C5 and C7 are prime sites for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. nih.gov

A general strategy for generating polysubstituted scaffolds could involve the following steps:

Protection/Modification of the Amino Group: The amino group can be protected with a suitable protecting group (e.g., acetyl, Boc) to prevent side reactions in subsequent steps. Alternatively, it can be directly derivatized to introduce a desired substituent.

Sequential Cross-Coupling Reactions: The differential reactivity of the two bromine atoms, or the use of a protecting group strategy, could allow for the sequential and regioselective introduction of different aryl, heteroaryl, or alkyl groups at the C5 and C7 positions. For example, a Suzuki coupling could be performed to introduce an aryl group at one position, followed by a Sonogashira coupling to install an alkynyl group at the other.

Deprotection and Further Modification: Removal of the protecting group from the amino function would yield the final polysubstituted benzothiazole scaffold, which could be subjected to further derivatization if desired.

This modular approach allows for the systematic variation of substituents around the benzothiazole core, enabling the exploration of structure-activity relationships for various applications.

Reaction Type Position Example Reagents Introduced Substituent
AcylationC6-NH₂Acetic anhydride, pyridineAcetamido
Suzuki CouplingC5/C7-BrArylboronic acid, Pd catalyst, baseAryl group
Sonogashira CouplingC5/C7-BrTerminal alkyne, Pd/Cu catalyst, baseAlkynyl group
Buchwald-Hartwig AminationC5/C7-BrAmine, Pd catalyst, baseAmino group

Regioselective Synthesis of Novel Benzothiazole Architectures

The construction of novel benzothiazole architectures with precise control over the substitution pattern is a key challenge in synthetic organic chemistry. The regioselective functionalization of this compound is crucial for accessing specific isomers with desired properties.

The inherent electronic and steric environment of the dibrominated benzothiazole can direct the regioselectivity of certain reactions. For instance, the bromine atom at the C7 position may exhibit different reactivity compared to the one at the C5 position due to the influence of the thiazole (B1198619) ring and the amino group. This difference in reactivity can be exploited to achieve selective mono-functionalization.

Furthermore, directed metalation strategies can be employed to achieve regioselective functionalization. The amino group at C6, after suitable protection, can act as a directing group for ortho-lithiation, potentially enabling the introduction of substituents at the C5 position.

Recent advances in catalysis have also provided powerful tools for regioselective synthesis. The choice of ligand in palladium-catalyzed cross-coupling reactions can significantly influence the site of reaction. By carefully selecting the appropriate catalyst system and reaction conditions, it may be possible to selectively functionalize one bromine atom over the other.

Applications of 5,7 Dibromobenzo D Thiazol 6 Amine and Its Derivatives in Advanced Materials and Chemical Technologies

Utilization as Organic Building Blocks for Complex Molecular Structures

The molecular architecture of 5,7-Dibromobenzo[d]thiazol-6-amine, featuring reactive bromine and amine sites, positions it as a valuable organic building block for the synthesis of more complex molecules. The bromine atoms can be readily substituted through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, allowing for the introduction of a wide array of organic moieties. This capability enables the construction of intricate molecular frameworks with tailored properties.

The amine group offers another site for chemical modification. It can undergo reactions like acylation, alkylation, and diazotization, further expanding the diversity of accessible derivatives. This dual reactivity makes this compound a versatile precursor for creating novel compounds with potential applications in medicinal chemistry and material science.

Precursors for Conjugated Polymers and Oligomers

Conjugated polymers and oligomers are a class of materials characterized by alternating single and double bonds, which leads to delocalized π-electron systems and unique electronic and optical properties. The dibrominated nature of this compound makes it an ideal monomer for polymerization reactions. Through techniques like Yamamoto or Suzuki polycondensation, this compound can be linked to other monomers to form extended conjugated chains.

The incorporation of the benzothiazole (B30560) unit into the polymer backbone can influence the material's electronic bandgap, charge transport characteristics, and thermal stability. The amine group can be used to fine-tune the solubility and processing of the resulting polymers, which is a critical factor for their application in electronic devices.

Components in Organic Electronic and Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, materials with tailored electronic properties are essential for efficient light emission. The benzothiazole unit, being electron-withdrawing, can be incorporated into host materials or as part of the emissive dopant in phosphorescent OLEDs (PHOLEDs). The high triplet energy often associated with such heterocyclic compounds is particularly advantageous for blue PHOLEDs, which remain a significant challenge in the field. While no direct fabrication of OLEDs using this specific compound has been reported, related benzothiazole derivatives are explored for such purposes.

Organic Photovoltaics (OPVs)

In organic photovoltaics, the development of new donor and acceptor materials is crucial for improving power conversion efficiencies. The electron-accepting nature of the benzothiazole core makes this compound a potential building block for acceptor materials in OPV devices. By combining it with electron-donating units, researchers can create donor-acceptor polymers with low bandgaps, enabling them to absorb a broader range of the solar spectrum.

Ligands and Catalysts in Transition Metal-Mediated Transformations

The nitrogen and sulfur atoms within the benzothiazole ring of this compound can act as coordination sites for transition metals. This allows the molecule to function as a ligand in the formation of metal complexes. These complexes can, in turn, be investigated for their catalytic activity in various organic transformations. The electronic properties of the benzothiazole ring, influenced by the bromine and amine substituents, can modulate the reactivity and selectivity of the metal center.

Functional Dyes and Pigments for Material Science

The benzothiazole scaffold is a well-known chromophore present in many commercial dyes and pigments. The extended π-system of the benzothiazole ring can be further modified by attaching other aromatic or electron-donating/withdrawing groups at the bromine positions. These modifications can be used to tune the absorption and emission properties of the resulting molecules, leading to the development of new functional dyes with specific colors and photophysical characteristics for applications in textiles, coatings, and advanced optical materials.

Research on this compound in Chemo-sensing and Analytical Probes Remains Limited

Extensive research into the applications of the chemical compound this compound and its derivatives has revealed a significant gap in the scientific literature regarding their use in the development of chemo-sensors and analytical probes. Despite a broad investigation across multiple scientific databases, no specific studies detailing the synthesis or application of this compound or its direct derivatives as chemo-sensors for analytical purposes have been identified.

The broader family of benzothiazole derivatives has been a subject of interest in the field of analytical chemistry. These compounds are known for their unique photophysical properties, which make them suitable candidates for the development of fluorescent and colorimetric sensors. Research has shown that various benzothiazole-based molecules can be engineered to detect a range of analytes, including metal ions, biomolecules, and environmentally significant substances. For instance, certain benzothiazole derivatives have been successfully utilized as fluorescent probes for the detection of biological markers such as β-amyloid and α-synuclein aggregates, which are associated with neurodegenerative diseases. Others have been applied in the selective determination of contaminants in environmental water samples.

However, the specific structural features of this compound, namely the presence of two bromine atoms and an amine group on the benzothiazole core, have not been explicitly leveraged for chemo-sensing applications in any publicly available research. The scientific community has yet to publish findings on how these particular substitutions might influence the molecule's ability to act as a selective and sensitive probe for specific analytes.

Consequently, detailed research findings, including data on analyte selectivity, sensitivity (such as limit of detection), and signaling mechanisms (e.g., changes in fluorescence or color upon analyte binding) for chemo-sensors based on this compound, are not available. The potential of this specific compound and its derivatives in the field of advanced analytical technologies remains an unexplored area of research.

Computational Chemistry and Theoretical Studies on 5,7 Dibromobenzo D Thiazol 6 Amine

Electronic Structure and Molecular Orbital Analysis

No published studies were found that detail the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energies, or the electron density distribution for 5,7-Dibromobenzo[d]thiazol-6-amine.

Conformational Analysis and Molecular Dynamics Simulations

There is no available research on the conformational preferences or the dynamic behavior of this compound derived from molecular dynamics simulations.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational predictions for the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra of this compound are not present in the current body of scientific literature.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

No Quantitative Structure-Reactivity Relationship (QSAR) studies involving this compound have been identified.

Intermolecular Interactions and Self-Assembly Propensities

There is a lack of published theoretical work examining the potential for intermolecular interactions, such as hydrogen bonding, halogen bonding, or π-stacking, and any resulting self-assembly characteristics of this compound.

Future Perspectives and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

While general methods for synthesizing benzothiazole (B30560) derivatives are well-established, often involving the condensation of 2-aminothiophenols with various electrophiles, the specific, multi-substituted pattern of 5,7-Dibromobenzo[d]thiazol-6-amine necessitates the development of more tailored and efficient synthetic strategies. mdpi.comnih.gov Future research will likely focus on overcoming the limitations of existing methods, which may involve harsh reaction conditions or the use of toxic reagents. mdpi.com

Key areas for advancement include:

Greener Synthetic Methodologies: Exploring the use of environmentally benign solvents, such as water or deep eutectic solvents, and catalysts to minimize the environmental impact of the synthesis. rsc.orgnih.gov The use of solid-supported catalysts, like silica-supported sodium hydrogen sulfate, could also offer advantages in terms of reusability and ease of separation. nih.gov

Catalyst Innovation: Investigating novel catalytic systems, including metal-based catalysts (e.g., copper, iron) and metal-free approaches, to enhance reaction efficiency, selectivity, and substrate scope under milder conditions. nih.govacs.orgaacmanchar.edu.in For instance, the use of tetrabromomethane as a halogen bond donor catalyst has shown promise in the synthesis of 2-substituted benzothiazoles under solvent- and metal-free conditions. rsc.orgresearchgate.net

Flow Chemistry and Microwave-Assisted Synthesis: Implementing continuous flow reactors and microwave-assisted organic synthesis (MAOS) to shorten reaction times, improve yields, and enable safer and more scalable production. mdpi.com

Exploration of Unconventional Reactivity and Catalysis

The bromine atoms at the 5 and 7 positions of the benzothiazole ring are not merely passive substituents; they are reactive handles that can be exploited for a variety of chemical transformations. Future research should delve into the unconventional reactivity of this di-brominated system.

Potential research avenues include:

Cross-Coupling Reactions: Utilizing the C-Br bonds for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, and direct coupling methods. acs.org This would allow for the introduction of a wide array of functional groups, leading to the synthesis of novel benzothiazole derivatives with tailored electronic and steric properties.

Photoredox Catalysis: Investigating the use of visible-light-driven photoredox catalysis to activate the C-Br bonds or other parts of the molecule, enabling novel bond formations and cyclization reactions under mild conditions. nih.govacs.org This approach aligns with the principles of green chemistry by using light as a renewable energy source. nih.gov

Thiazolium Salt and Carbene Chemistry: Exploring the formation of thiazolium salts by N-alkylation, which can then be deprotonated to generate N-heterocyclic carbenes (NHCs). wikipedia.org These NHCs could serve as powerful organocatalysts or as ligands for transition metals, opening up new catalytic applications for derivatives of this compound.

Integration into Multi-component Reaction Architectures

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step, minimizing waste and purification efforts. rsc.orgresearchgate.net The unique structural features of this compound make it an ideal candidate for incorporation into novel MCRs.

Future research in this area could focus on:

Designing Novel MCRs: Developing new MCRs where this compound acts as a key building block. The amine group can participate in the formation of imines or other reactive intermediates, while the benzothiazole core provides a stable and functionalizable scaffold.

Synthesis of Fused Heterocyclic Systems: Utilizing the amine and bromo-substituents in intramolecular or intermolecular cyclization reactions within an MCR framework to construct complex, fused heterocyclic systems. For example, reactions leading to pyrimido[2,1-b] rsc.orgnih.govbenzothiazoles have been successfully achieved through MCRs. rsc.org

Combinatorial Library Synthesis: Employing MCRs to rapidly generate diverse libraries of this compound derivatives for high-throughput screening in drug discovery and materials science applications.

Rational Design of New Functional Materials Based on the Benzothiazole Core

The inherent properties of the benzothiazole ring system, such as its planarity and electron-rich nature, make it an excellent building block for functional organic materials. acs.org The specific substitution pattern of this compound provides a unique opportunity for the rational design of materials with tailored properties.

Emerging research directions include:

Organic Semiconductors: Synthesizing and characterizing novel organic semiconductors based on polymers or small molecules derived from this compound. The bromine atoms can be used as synthetic handles to extend the conjugation of the system, a key factor in tuning the electronic properties of the material. acs.org

Fluorescent Probes and Sensors: Developing fluorescent materials by functionalizing the benzothiazole core. The amine group can be modified to create sensors that exhibit changes in their fluorescence properties in the presence of specific analytes.

Aggregation-Induced Emission (AIE) Materials: Exploring the potential of derivatives of this compound to exhibit AIE, a phenomenon where non-emissive molecules become highly fluorescent upon aggregation. rsc.org This property is highly desirable for applications in bio-imaging and optoelectronics.

Sustainable and Scalable Production Methods for Industrial Applications

For any promising compound to transition from the laboratory to industrial application, the development of sustainable and scalable production methods is paramount. acs.org Future research must address the practical challenges of producing this compound and its derivatives on a larger scale.

Key considerations for future research include:

Process Optimization: Optimizing reaction conditions to maximize yield and minimize the use of hazardous reagents and solvents. This includes exploring solvent-free reaction conditions and the use of recyclable catalysts. rsc.orgresearchgate.net

Techno-Economic Analysis: Conducting thorough techno-economic analyses to evaluate the commercial viability of different synthetic routes and to identify the most promising pathways for industrial-scale production.

Q & A

Q. What role does this compound play in designing kinase inhibitors?

  • Methodological Answer : The thiazole core serves as a hinge-binding motif in ATP-competitive inhibitors. Bromine atoms enhance hydrophobic interactions with kinase pockets (e.g., CDK2). Conduct molecular docking (AutoDock Vina) to optimize substituent positions for IC₅₀ improvements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.